First Nonpeptide Y4 Antagonist
UR-AK49 is the first nonpeptidic antagonist developed for the neuropeptide Y Y4 receptor (Y4R), a critical distinction for laboratories seeking a small-molecule tool for Y4R studies where peptide ligands are suboptimal due to stability or permeability limitations [1]. In contrast, the widely used Y1 antagonist BIBP3226 exhibits negligible affinity for Y4R (Ki >1,000 nM) and does not function as a Y4 antagonist [2]. This establishes UR-AK49 as the unique small-molecule reference antagonist for Y4R pharmacology.
| Evidence Dimension | Y4 Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 4.17 (≈ 68 µM) |
| Comparator Or Baseline | BIBP3226: Ki >1,000 nM (negligible affinity) at Y4 |
| Quantified Difference | UR-AK49 is the only nonpeptide Y4 antagonist; BIBP3226 is inactive at Y4 |
| Conditions | Human Y4 receptor expressed in HEK293 cells, assessed by flow cytometry and aequorin luminescence |
Why This Matters
UR-AK49 provides the only small-molecule chemical probe for Y4R antagonism, essential for assay development and validation where peptide agonists are unsuitable.
- [1] Ziemek R, Schneider E, Kraus A, Cabrele C, Beck-Sickinger AG, Bernhardt G, Buschauer A. Determination of affinity and activity of ligands at the human neuropeptide Y Y4 receptor by flow cytometry and aequorin luminescence. J Recept Signal Transduct Res. 2007;27(4):217-233. View Source
- [2] Doods HN, Wieland HA, Engel W, Eberlein W, Willim KD, Entzeroth M, Wienen W, Rudolf K. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Regul Pept. 1996;65(1):71-77. View Source
